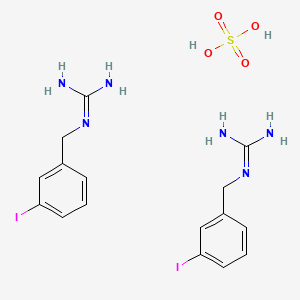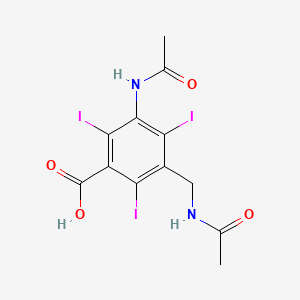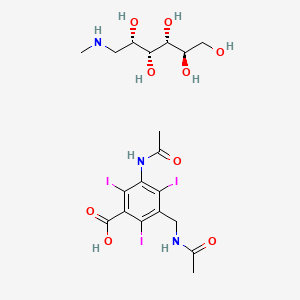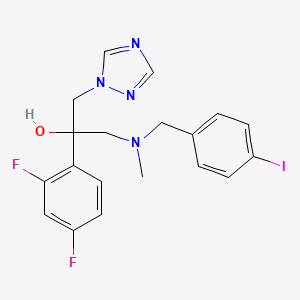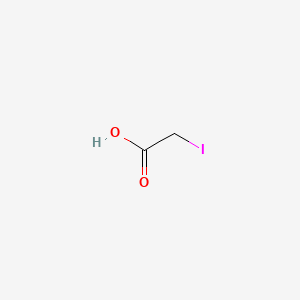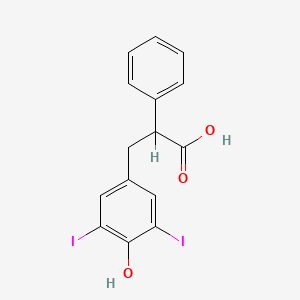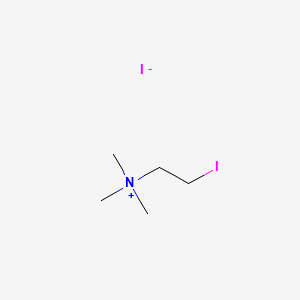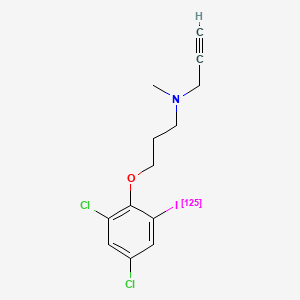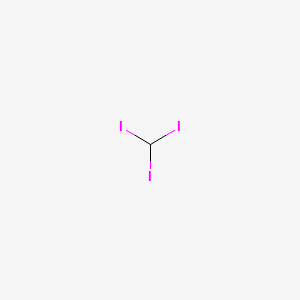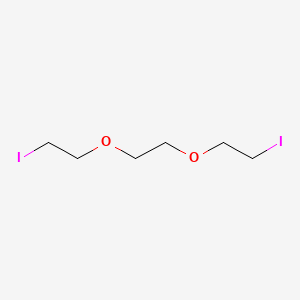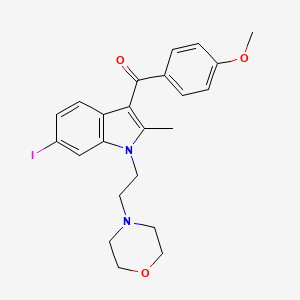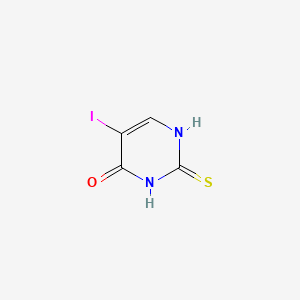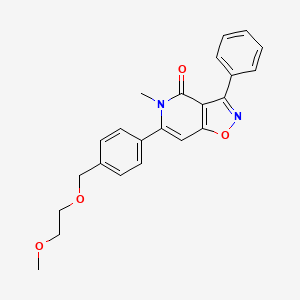
IP7e
Overview
Description
Isoxazolo-pyridinone 7e, commonly referred to as IP7e, is a potent activator of the nuclear receptor related 1 protein (Nurr1). Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of midbrain dopamine neurons. This compound has shown significant potential in reducing inflammation and neurodegeneration, particularly in models of multiple sclerosis .
Biochemical Analysis
Biochemical Properties
IP7e interacts with Nurr1, a nerve growth factor IB-like receptor . It activates Nurr1 with an EC50 of 3.9 nM . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound influences cell function by activating Nurr1 and suppressing NF-κB signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Nurr1 and activating it . This activation can lead to changes in gene expression and can inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to delay the onset and reduce the severity of symptoms in EAE mice . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain dosages, it can delay the onset and reduce the severity of EAE symptoms .
Metabolic Pathways
This compound is involved in the Nurr1 activation pathway . It interacts with Nurr1, which can affect metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IP7e involves the formation of an isoxazolo-pyridinone core structure. The key steps include:
Formation of the Isoxazole Ring: This is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Pyridinone Formation: The isoxazole intermediate is then subjected to a series of reactions to form the pyridinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase the efficiency of the cycloaddition reaction.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
IP7e undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoxazolo-pyridinone core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
IP7e has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Nurr1 signaling pathway.
Biology: Investigated for its role in modulating gene expression and cellular functions.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as multiple sclerosis.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mechanism of Action
IP7e exerts its effects by activating the Nurr1 signaling pathway. Nurr1 is involved in the regulation of genes that control inflammation and neuroprotection. This compound binds to Nurr1, enhancing its transcriptional activity and leading to the repression of pro-inflammatory transcription factors such as NF-kB. This results in reduced inflammation and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo-pyridinone 7a: Another activator of the Nurr1 pathway but with different potency and selectivity.
Isoxazolo-pyridinone 7b: Similar structure but different pharmacokinetic properties.
Uniqueness of IP7e
This compound is unique due to its high potency (EC50 = 3.9 nM) and its ability to penetrate the blood-brain barrier. This makes it particularly effective in models of neurodegenerative diseases .
Properties
IUPAC Name |
6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAACZFPADQMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


